26-Fold Greater HDAC Inhibitory Potency of 5-Phenylvaleric Hydroxamic Acid vs. 4-Benzoylbutyric Analog
5-Phenylvaleric acid serves as the optimal scaffold for generating potent histone deacetylase (HDAC) inhibitors. In a direct head-to-head fluorometric assay using rat-liver HDAC, the hydroxamic acid derivative of 5-phenylvaleric acid demonstrated an IC50 of 5 µM, compared to 133 µM for the 4-benzoylbutyric hydroxamic acid comparator—representing a 26.6-fold difference in inhibitory potency [1].
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 µM (5-phenylvaleric hydroxamic acid) |
| Comparator Or Baseline | 133 µM (4-benzoylbutyric hydroxamic acid) |
| Quantified Difference | 26.6-fold greater potency |
| Conditions | Rat-liver HDAC fluorometric assay |
Why This Matters
This establishes 5-phenylvaleric acid as the superior scaffold for HDAC inhibitor development, enabling lower dosing and improved therapeutic windows in epigenetic drug discovery.
- [1] Tischler JL, et al. Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. J Enzyme Inhib Med Chem. 2008;23(4):549-555. View Source
